1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-
Description
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-, is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core. The phenylsulfonyl group at position 1 enhances metabolic stability and modulates electronic properties, while the methyl group at position 3 contributes to steric and hydrophobic interactions. This compound is part of a broader class of 7-azaindoles, which are pharmacologically significant due to their improved bioavailability and target binding compared to indole analogs .
Derivatives of 1H-pyrrolo[2,3-b]pyridine are explored for their kinase-inhibitory properties, particularly targeting fibroblast growth factor receptors (FGFRs). For instance, modifications at position 5 with hydrogen bond-accepting groups (e.g., trifluoromethyl) enhance FGFR1 binding affinity by interacting with residues like G485 .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-10-16(14-13(11)8-5-9-15-14)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQEJSFPUINSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, with reagents such as halogens or nitro groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the FGFR signaling pathway. This pathway is involved in various cellular processes, including cell growth, survival, and migration .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 3-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with key analogs, focusing on structural features, physicochemical properties, and biological activity:
*Calculated based on substituent replacement from the chloro analog .
Key Observations:
The 3-nitro derivative’s higher molecular weight (303.29 g/mol) may limit bioavailability compared to the methyl analog . Methyl Group (3-CH₃): Enhances hydrophobicity and steric bulk, favoring interactions with hydrophobic pockets in FGFR1 . Multi-Substituted Analogs (e.g., 3-Br, 2-CH₃): Increased steric hindrance in the bromo-methyl derivative (351.22 g/mol) may complicate synthesis and target engagement .
Synthetic Accessibility :
- The target compound is synthesized via modular strategies, retaining the hinge-binding motif while optimizing substituents . In contrast, nitro and bromo analogs require harsh nitration or halogenation conditions, which can lower yields .
Biological Relevance :
- The 3-methyl derivative’s FGFR inhibition is attributed to hydrogen bonding with D641 and hydrophobic interactions in the ATP-binding pocket . Pyrazolyl derivatives (e.g., from ) show broader kinase inhibition, suggesting substituent flexibility for polypharmacology .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives, particularly those substituted with a phenylsulfonyl group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- , focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- features a pyrrolo-pyridine core with a methyl and phenylsulfonyl substituent. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
- Chemical Formula: C₁₂H₁₅N₂O₂S
- Molecular Weight: 239.33 g/mol
- CAS Registry Number: 245064-81-7
1. Antiinflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, a derivative of this class was shown to significantly inhibit the release of TNF-α from macrophages when exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS) . This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
2. Phosphodiesterase Inhibition
The compound has been investigated for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4B. In vitro studies revealed that certain derivatives exhibited selective inhibition of PDE4B activity, which is relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD) . The SAR studies indicated that modifications in the aryl groups attached to the pyrrolopyridine scaffold could enhance potency and selectivity against PDE4B.
Case Study 1: PDE4B Inhibition
A specific derivative, identified as 11h , demonstrated significant inhibition of PDE4B and reduced TNF-α release in macrophages. This compound was noted for its favorable ADME (absorption, distribution, metabolism, excretion) profile and selectivity against central nervous system (CNS) receptors . The findings suggest that further optimization could lead to effective treatments for CNS-related inflammatory disorders.
Case Study 2: Anticancer Activity
Another study examined various pyrrolo[2,3-b]pyridine derivatives for anticancer properties. Compounds were tested against ovarian and breast cancer cell lines. Some derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . This highlights the potential of these compounds as anticancer agents with selective toxicity.
Structure-Activity Relationship (SAR)
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:
- Substituents at the 3-position enhance anti-inflammatory activity.
- The presence of a phenylsulfonyl group significantly improves PDE4B inhibitory activity.
- The size and electronic properties of substituents on the pyridine ring can modulate both potency and selectivity against various biological targets .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
